Lipophilicity (cLogP) Differentiation: Enhanced Membrane Permeability vs. 8-Ethoxy and 8-Methyl Analogs
The target compound exhibits a computed LogP (XLogP3-AA) of 1.6, which is significantly higher than that of the unsubstituted parent scaffold (2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine) and the 8-ethoxy analog, while being lower than the 8-p-tolyl derivative [1]. This moderate lipophilicity places it within a desirable range for cell permeability and oral bioavailability according to Lipinski's guidelines [2].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 8-Ethoxy analog (CAS 1154867-51-2): 0.9; Unsubstituted scaffold (CAS 956461-77-1): 0.6; 8-p-Tolyl analog (CAS 956432-31-8): 2.7 |
| Quantified Difference | ΔLogP of +0.7 vs. 8-ethoxy; +1.0 vs. unsubstituted scaffold |
| Conditions | Computed LogP values calculated using XLogP3 3.0 algorithm (PubChem 2021.05.07 release) for all compounds. |
Why This Matters
The 1.6 cLogP value of the piperidin-1-yl analog balances aqueous solubility and membrane permeability better than either the poorly permeable unsubstituted scaffold or the potentially insoluble 8-p-tolyl analog, making it a more versatile starting point for cell-based assays.
- [1] PubChem. (2026). Computed Properties for CID 24860285 (target), CID 11202510 (8-ethoxy analog), and CID 11020246 (unsubstituted scaffold). National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
